molecular formula C22H23N5S B343393 6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

Cat. No.: B343393
M. Wt: 389.5 g/mol
InChI Key: DYNZTBKFWZKPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and multiple nitrile groups

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with molecular targets and pathways in biological systems. For example, it may act as a chelating agent for metal ions, facilitating their detection and study in biological contexts . The specific molecular targets and pathways involved can vary depending on the application and context.

Comparison with Similar Compounds

Similar compounds to 6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE include other isoquinoline derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. For example, pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are similar in structure and have been studied for their biological activities .

Properties

Molecular Formula

C22H23N5S

Molecular Weight

389.5 g/mol

IUPAC Name

6-amino-8-(4-methylsulfanylphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H23N5S/c1-3-9-27-10-8-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)15-4-6-16(28-2)7-5-15/h4-8,19-20H,3,9-10,12,26H2,1-2H3

InChI Key

DYNZTBKFWZKPBU-UHFFFAOYSA-N

SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)SC

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)SC

Origin of Product

United States

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